molecular formula C6H6BrNOS B3220238 5-Bromo-2-(methylsulfinyl)pyridine CAS No. 1193244-90-4

5-Bromo-2-(methylsulfinyl)pyridine

Cat. No.: B3220238
CAS No.: 1193244-90-4
M. Wt: 220.09 g/mol
InChI Key: HMMVPDIRAHTPSX-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfinyl)pyridine: is an organic compound with the molecular formula C6H6BrNOS. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a methylsulfinyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylsulfinyl)pyridine typically involves the bromination of 2-(methylsulfinyl)pyridine. One common method includes the reaction of 2-(methylsulfinyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of diethyl malonate and alkali metal to generate salts, followed by condensation with 5-nitryl-2-chloropyridine. The product undergoes decarboxylation and subsequent bromination to yield this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2-(methylsulfinyl)pyridine can undergo oxidation reactions, where the methylsulfinyl group can be further oxidized to a sulfone group.

    Reduction: The compound can be reduced to form 5-Bromo-2-(methylthio)pyridine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-(methylsulfinyl)pyridine is used as a building block in organic synthesis. It is particularly valuable in the synthesis of heterocyclic compounds and as an intermediate in the preparation of more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It serves as a precursor for the synthesis of pharmaceutical agents and bioactive molecules .

Industry: The compound finds applications in the development of agrochemicals and materials science. It is used in the synthesis of compounds with specific properties required for industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfinyl)pyridine is primarily related to its ability to undergo various chemical transformations. The presence of the bromine atom and the methylsulfinyl group allows for selective reactions, making it a versatile intermediate. In biological systems, its derivatives may interact with specific molecular targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

    5-Bromo-2-(methylthio)pyridine: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    2-Bromo-5-(methylsulfinyl)pyridine: Positional isomer with the bromine and methylsulfinyl groups swapped.

    5-Bromo-2-(methylsulfonyl)pyridine: Oxidized form with a sulfonyl group instead of a sulfinyl group.

Uniqueness: 5-Bromo-2-(methylsulfinyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and methylsulfinyl groups allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

5-bromo-2-methylsulfinylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c1-10(9)6-3-2-5(7)4-8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMVPDIRAHTPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

NalO4 (0.52 g) dissolved in water (0.5 mL) was added to a solution of 5-bromo-2-methylsulfanyl-pyridine (0.25 g) in acetic acid (3 mL) at room temperature. The resulting mixture was stirred at room temperature overnight. Then, water and ethyl acetate were added and the mixture was stirred for another 10 min. The organic phase was separated and washed with 10% aqueous Na2S2O3 solution, 10% aqueous K2CO3 solution, and brine. After drying (MgSO4), the solvent was evaporated to afford the title compound. Yield: 0.20 g (72% of theory); Mass spectrum (ESI+): m/z=220/222 (Br) [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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